molecular formula C18H23N3O3 B2854106 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide CAS No. 899979-34-1

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide

Cat. No.: B2854106
CAS No.: 899979-34-1
M. Wt: 329.4
InChI Key: IPPCRTYROLNDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications

Selective Receptor Agonism

One area of research where derivatives similar to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide have been explored is in the development of selective receptor agonists. For example, compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been identified as nonpeptidic agonists of the urotensin-II receptor. These compounds exhibit high selectivity and are useful as pharmacological research tools and potential drug leads (Croston et al., 2002).

Fluorescent Probes and Photoinitiators

Derivatives of the compound have also been investigated for their potential in developing fluorescent probes and photoinitiators. For instance, compounds like N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and shown to be effective as one-component free radical photoinitiators for photopolymerization under various LED irradiations (Zhang et al., 2018). Additionally, compounds such as N,N'-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide have been designed and synthesized, showing high fluorescence with good solubility in water and other polar solvents, making them suitable for various applications in bioimaging and sensing (Boobalan et al., 2012).

Catalytic Applications

This compound and its derivatives have also found applications in catalysis. For example, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been shown to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes with great diversity (Chen et al., 2023).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-8-13(2)10-14(9-12)20-18(23)17(22)19-11-15(21(3)4)16-6-5-7-24-16/h5-10,15H,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPCRTYROLNDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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